molecular formula C29H30N6O3 B1340207 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid CAS No. 258843-62-8

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid

Cat. No.: B1340207
CAS No.: 258843-62-8
M. Wt: 510.6 g/mol
InChI Key: QXQZJBBLMSBZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 4-[3-[6-[6-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic Acid

This compound (CAS: 258843-62-8) is a structurally complex bis-benzimidazole derivative characterized by two fused benzimidazole cores interconnected via a phenoxy bridge and a butanoic acid side chain. The compound’s molecular formula is $$ \text{C}{29}\text{H}{30}\text{N}{6}\text{O}{3} $$, with a molecular weight of 510.59 g/mol. Its SMILES notation, $$ \text{O=C(O)CCCOC1=CC=CC(C2=NC3=CC=C(C4=NC5=CC=C(N6CCN(C)CC6)C=C5N4)C=C3N2)=C1} $$, highlights the presence of a 4-methylpiperazine substituent on one benzimidazole ring and a carboxylic acid group on the aliphatic chain.

This compound belongs to the Hoechst 33258 analog family, known for their ability to bind the minor groove of DNA. The butanoic acid moiety enhances hydrophilicity compared to earlier analogs, potentially improving solubility for in vitro applications. The methylpiperazine group introduces basicity, which may facilitate interactions with nucleic acids or proteins through hydrogen bonding and electrostatic forces.

Historical Context of Benzimidazole-Based Compounds

Benzimidazoles emerged as critical pharmacophores in the mid-20th century, with initial research driven by their structural resemblance to purine bases in nucleic acids. Early derivatives like thiabendazole (1961) and albendazole (1975) demonstrated antiparasitic activity, paving the way for broader applications in medicinal chemistry. The discovery of Hoechst 33258 in the 1970s marked a milestone, as its bis-benzimidazole core enabled sequence-specific DNA minor groove binding, revolutionizing fluorescent staining techniques in molecular biology.

The synthesis of advanced analogs, including this compound, reflects modern efforts to optimize pharmacokinetic and binding properties. Innovations in cross-coupling reactions and regioselective substitutions since 2013 have enabled precise modifications of the benzimidazole scaffold. For instance, the introduction of the 4-methylpiperazine group in this compound likely stems from strategies to enhance DNA affinity or modulate cellular uptake.

Significance in Chemical and Biological Research

This compound’s design addresses key challenges in nucleic acid targeting:

  • Enhanced Specificity : The bis-benzimidazole framework provides a rigid, planar structure that fits into the DNA minor groove, preferentially binding AT-rich regions. The methylpiperazine substituent may further stabilize interactions via van der Waals forces or hydrogen bonding with phosphate backbones.
  • Improved Solubility : The butanoic acid side chain introduces a polar carboxylic acid group, addressing the limited aqueous solubility of earlier Hoechst dyes. This modification is critical for in vivo applications, where solubility impacts bioavailability.
  • Versatile Applications :
    • Molecular Probes : Fluorescent labeling of DNA in karyotyping and chromatin studies.
    • Therapeutic Development : Potential as anticancer agents by interfering with DNA replication or transcription.
    • Biophysical Studies : Tools for investigating DNA-protein interactions or groove-binding kinetics.

Recent studies highlight its utility in fluorescence-based assays, where it exhibits strong emission upon DNA binding, outperforming classical dyes in photostability.

Classification within Hoechst Analog Family

Hoechst analogs are categorized by their bis-benzimidazole core and substituent patterns:

Feature Hoechst 33258 This compound
Core Structure Bis-benzimidazole Bis-benzimidazole with phenoxy bridge
Substituents Hydroxyl groups 4-Methylpiperazine, butanoic acid
Molecular Weight 451.9 g/mol 510.59 g/mol
Solubility Moderate in DMSO Enhanced aqueous solubility due to carboxylic acid
Primary Use DNA staining Research tool for DNA interaction studies

This compound represents a subclass of Hoechst analogs engineered for dual functionality: minor groove binding and enhanced physicochemical properties. The addition of the 4-methylpiperazine group distinguishes it from earlier derivatives, potentially enabling novel interactions with biomolecular targets beyond DNA, such as kinases or chromatin-modifying enzymes.

Properties

IUPAC Name

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O3/c1-34-11-13-35(14-12-34)21-8-10-24-26(18-21)33-29(31-24)20-7-9-23-25(17-20)32-28(30-23)19-4-2-5-22(16-19)38-15-3-6-27(36)37/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,30,32)(H,31,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQZJBBLMSBZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477829
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258843-62-8
Record name Hoechst 33258 analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-(4-methylpiperazin-1-yl)-1H-benzimidazole

  • Starting materials : 4-methylpiperazine and 2-chlorobenzimidazole or 2-nitrobenzimidazole derivatives.

  • Method : Nucleophilic aromatic substitution (SNAr) where 4-methylpiperazine displaces a leaving group (e.g., chlorine) on the benzimidazole ring under reflux in polar aprotic solvents such as DMF or DMSO.

  • Conditions : Heating at 80–120 °C with a base (e.g., potassium carbonate) to facilitate substitution.

  • Purification : Crystallization or column chromatography.

Construction of the bis-benzimidazole core

  • Approach : Coupling two benzimidazole units via a phenyl linker.

  • Method : The 1H-benzimidazol-2-yl group can be introduced onto a phenol derivative through palladium-catalyzed C–N or C–C coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling).

  • Alternative : Stepwise condensation of o-phenylenediamine derivatives with substituted benzoic acids or aldehydes bearing the phenoxybutanoic acid moiety.

Final purification and characterization

  • Purification : Recrystallization from suitable solvents or preparative HPLC.

  • Characterization : NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 SNAr substitution 4-methylpiperazine, 2-chlorobenzimidazole, K2CO3, DMF, 100 °C 70–85 Formation of 6-(4-methylpiperazin-1-yl)-benzimidazole
2 Palladium-catalyzed coupling Pd catalyst, base, phenyl linker precursor, inert atmosphere 60–75 Coupling of benzimidazole units via phenyl linker
3 Williamson ether synthesis Phenol intermediate, 4-bromobutanoic acid ester, NaH, THF, 25 °C 65–80 Ether bond formation linking phenol and butanoic acid
4 Hydrolysis (if ester used) NaOH aqueous solution, reflux 90–95 Conversion of ester to free acid
5 Purification Recrystallization or preparative HPLC Ensures high purity for biological testing

Research Findings and Optimization Notes

  • Reaction yields : The SNAr substitution and ether formation steps are critical and sensitive to reaction conditions such as temperature, solvent, and base strength. Optimization of these parameters can improve yields and reduce by-products.

  • Catalyst choice : For coupling reactions, palladium catalysts with appropriate ligands (e.g., BINAP, Xantphos) enhance selectivity and yield.

  • Purity considerations : Due to the compound’s complexity, multiple purification steps may be necessary to remove regioisomers and unreacted starting materials.

  • Scalability : The synthetic route is amenable to scale-up with careful control of reaction parameters and purification protocols.

  • Environmental and safety aspects : Use of polar aprotic solvents and strong bases requires appropriate handling and waste management.

Chemical Reactions Analysis

Types of Reactions

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids primarily undergo substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. These reactions can be used to modify the dye for specific applications, such as conjugation to other molecules for targeted delivery .

Common Reagents and Conditions

Common reagents used in the reactions involving 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids include sodium hydroxide, potassium carbonate, and various substituted benzaldehydes. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products

The major products formed from these reactions are various substituted bisbenzimide compounds, which retain the fluorescent properties of the parent Hoechst 33258 dye. These products can be further modified to enhance their binding affinity and specificity towards DNA .

Scientific Research Applications

Mechanism of Action

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids exert their effects by binding to the minor groove of DNA, specifically at A/T-rich regions. The binding involves van der Waals interactions and hydrogen bonding, which stabilize the complex. The positively charged N-methylpiperazine moieties of the dye interact with the negatively charged phosphate backbone of the DNA, enhancing the binding affinity . This interaction results in enhanced fluorescence, making the dye an excellent tool for DNA visualization .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound Two benzimidazoles, 4-methylpiperazine, phenoxy-butanoic acid Not explicitly stated; inferred DNA/protein binding
3-(1H-Benzimidazol-2-yl)-4-[4-(1H-benzimidazol-2-yl)anilino]butanoic acid (Compound 16 ) Single benzimidazole, anilino linker, butanoic acid Antibacterial (Gram-positive bacteria)
Hoechst 34580 N,N-dimethylaniline, two benzimidazoles, 4-methylpiperazine DNA staining, cell permeability studies
Ethyl 2-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]acetate (CAS 402948-37-2) Esterified carboxylic acid, single benzimidazole, 4-methylpiperazine Prodrug potential; improved lipophilicity
4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one Phthalazinone core, fluorophenyl, piperazine PARP-1 inhibition (anticancer)

Key Observations :

  • The target compound’s dual benzimidazole-piperazine system distinguishes it from simpler analogs like Compound 16 , which lacks the piperazine group and has reduced structural complexity .
  • Compared to Hoechst 34580, the butanoic acid substituent replaces the dimethylaniline group, likely altering DNA-binding affinity and solubility .
  • Ester derivatives (e.g., CAS 402948-37-2) prioritize lipophilicity over solubility, suggesting divergent pharmacokinetic profiles .

Key Observations :

  • The target compound’s synthesis relies on peptide coupling reagents (PyBOP), indicating sensitivity to moisture and oxygen .
  • Alkaline hydrolysis (used for Compound 16 ) is a common method for carboxylic acid derivatives but may limit functional group compatibility .

Key Observations :

  • The target compound’s benzimidazole-piperazine core aligns with DNA-binding agents (e.g., Hoechst dyes) but lacks the chloroethyl groups of classical alkylating agents .
  • Compound 16 ’s antibacterial activity highlights the role of the benzimidazole-carboxylic acid motif in disrupting microbial processes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 16 Hoechst 34580 CAS 402948-37-2
Solubility High (carboxylic acid) Moderate (carboxylic acid) Low (dimethylaniline) Low (ester)
LogP ~2.5 (estimated) ~1.8 ~4.0 ~3.2
Bioavailability Likely poor (polar carboxylate) Moderate High (lipophilic) High (ester prodrug)
Metabolic Stability Susceptible to glucuronidation Stable Stable (resistant to hydrolysis) Hydrolyzed to active acid

Key Observations :

  • The target compound’s carboxylic acid enhances aqueous solubility but may limit membrane permeability compared to esters (e.g., CAS 402948-37-2) .
  • Hoechst 34580’s lipophilicity facilitates nuclear entry, critical for DNA interaction .

Biological Activity

4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core , which is known for its diverse biological activities. The presence of the methylpiperazine moiety enhances solubility and bioavailability, while the phenoxy group contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC₂₅H₂₇Cl₃N₆O
Molecular Weight533.88 g/mol
IUPAC Name3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol; trihydrochloride
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The benzimidazole core can inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and potentially leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress and subsequent cell death.

Anticancer Activity

Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of related compounds on K562 leukemia cells, demonstrating that certain derivatives triggered apoptosis through caspase activation and modulation of BAX and BIM gene expression .

Case Study :
A recent investigation into related benzimidazole compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism involved DNA damage via ROS generation and p53 pathway activation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. In vitro studies have indicated that benzimidazole derivatives can inhibit the growth of various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Research Findings

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Cytotoxicity Studies : A study reported that benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 20 µM .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities of these compounds to the BCR-ABL protein, suggesting a mechanism for overcoming drug resistance in leukemia cells .
  • In Vivo Studies : Animal model studies have shown that certain benzimidazole derivatives can reduce tumor growth significantly compared to controls, further supporting their potential as therapeutic agents .

Q & A

Q. Table 1: SAR of Key Derivatives

DerivativeSubstitutionDNA Kd (nM)Cytotoxicity (IC50, µM)
ParentNone45 ± 2.118.3 ± 1.5
A6-CF₃22 ± 1.89.7 ± 0.9
B4-Benzylpiperazine58 ± 3.225.1 ± 2.3

Q. How can computational modeling predict off-target interactions and metabolic stability?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic liabilities. MD simulations (GROMACS) assess binding stability in DNA complexes over 100 ns trajectories . QSAR models (e.g., Random Forest) correlate logP values with in vivo clearance rates. ADMET predictions (SwissADME) highlight risks like hERG channel inhibition, requiring patch-clamp validation .

Data Contradictions and Resolution

  • Evidence Conflict : While emphasizes DNA binding as the primary mechanism, notes cytotoxicity in cancer cells independent of DNA interaction. Resolution involves mechanistic studies (e.g., CRISPR knockouts of DNA repair genes) to isolate pathways .
  • Synthetic Yield Discrepancies : Yields for piperazine coupling vary between 60% () and 85% (), likely due to ligand purity (Xantphos vs. BINAP). Replication under inert atmospheres (N₂) improves consistency .

Authoritative Sources

  • Primary Synthesis : Peer-reviewed protocols from J. Med. Chem. .
  • DNA Binding : Data from Bioorg. Med. Chem. .
  • Computational Models : Methods validated in J. Chem. Inf. Model. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.